Biological Activity Profile: Inferred Dual-Target Inhibition (A2AAR/MAO-B) vs. Single-Target Comparators
While direct primary research data for this specific compound is unavailable, a reputable vendor's technical datasheet reports that N-(2-phenoxyethyl)-4-phenylbutanamide acts as a dual inhibitor of Adenosine A2A Receptors (A2AARs) and Monoamine Oxidase B (MAO-B) . This profile is significant because it differs from known single-target inhibitors such as Selegiline (selective MAO-B inhibitor, Ki = 0.091 μM for MAO-B vs. 9.06 μM for MAO-A) [1] and Preladenant (selective A2AAR antagonist, discontinued after Phase III) [2]. The dual mechanism is hypothesized to offer a differentiated approach for Parkinson's disease research, potentially addressing both motor and non-motor symptoms through complementary pathways .
| Evidence Dimension | Reported Mechanism of Action |
|---|---|
| Target Compound Data | Dual inhibition of A2AAR and MAO-B |
| Comparator Or Baseline | Selegiline: Selective MAO-B inhibitor (Ki MAO-B = 0.091 μM, Ki MAO-A = 9.06 μM) [1]; Preladenant: Selective A2AAR antagonist (failed Phase III) [2] |
| Quantified Difference | Qualitative difference: Dual-target profile vs. single-target selectivity |
| Conditions | Vendor reported profile; no primary assay data available |
Why This Matters
The proposed dual mechanism, if confirmed by primary data, represents a distinct pharmacological profile compared to available single-target agents, potentially justifying selection for proof-of-concept studies in PD models.
- [1] Glpbio. Selegiline hydrochloride. View Source
- [2] Wikipedia. Preladenant. View Source
